Amlodipine Impurity E Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

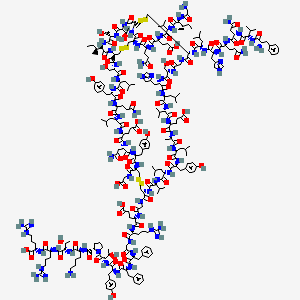

Amlodipine Impurity E Maleate is an impurity of Amlodipine . Amlodipine is a dihydropyridine calcium channel blocker used to lower blood pressure and prevent chest pain . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected .

Synthesis Analysis

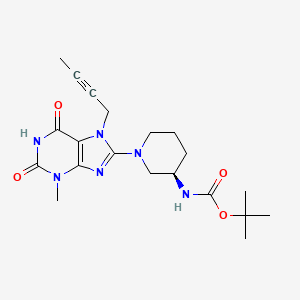

The synthesis of Amlodipine Impurity E Maleate involves several steps, and impurities can be formed at each stage . The impurities were detected by a simple isocratic reverse-phase high performance liquid chromatography (HPLC). LC-MS was performed to identify the mass of the impurities .Molecular Structure Analysis

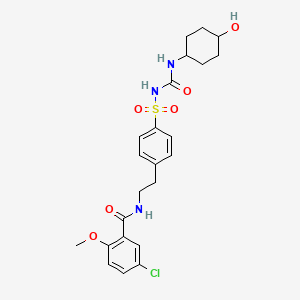

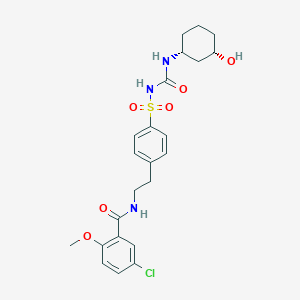

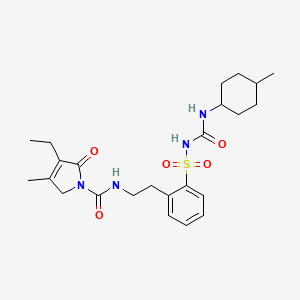

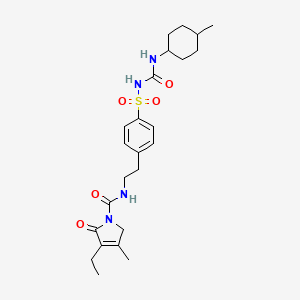

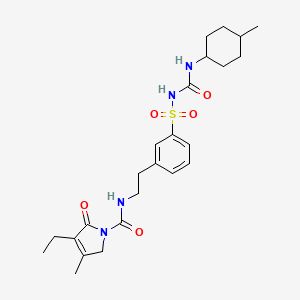

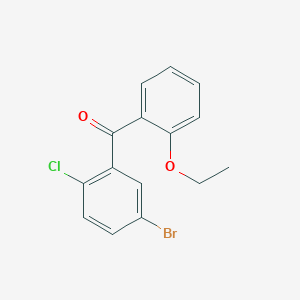

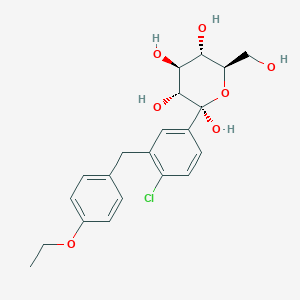

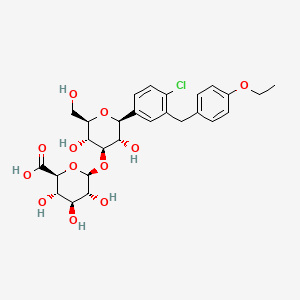

The molecular structure of Amlodipine Impurity E Maleate was characterized based on spectral data (IR, NMR, and MS) . The structures of these impurities were characterized as 3-ethyl 5-methyl 4- (2-chlorophenyl)-2- [2- (1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)ethoxymethyl]-6-methyl-1,4-dihydro-3,5-pyridinedicarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the formation of Amlodipine Impurity E Maleate are complex and involve multiple steps . The exact reactions and mechanisms are not fully understood and are the subject of ongoing research .Scientific Research Applications

Pharmacokinetics of Amlodipine Maleate

Amlodipine Maleate has been studied for its pharmacokinetic properties. In a study, it was compared with Amlodipine Besylate, another salt form of Amlodipine . The study demonstrated the pharmacokinetic similarities of Amlodipine Maleate with the Besylate salt . The parameters studied included Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Reach Maximum Concentration (Tmax), Elimination Rate Constant (Kel), and Half-Life (T1/2) .

Treatment of Hypertension

Amlodipine is a calcium channel blocker drug used to treat hypertension . Amlodipine Maleate, being a form of Amlodipine, can be inferred to have similar applications. It works by relaxing blood arteries, allowing blood to flow more freely and allowing the heart to pump blood more efficiently .

Treatment of Angina

In addition to hypertension, Amlodipine is also used to treat angina . Angina is a type of chest pain caused by reduced blood flow to the heart. Amlodipine helps by improving this blood flow.

Bioequivalent Therapeutic Alternative

Amlodipine Maleate has been approved by the US Food and Drug Administration as a bioequivalent therapeutic alternative to Amlodipine Besylate . This means it can be used as an alternative treatment with the same therapeutic effects.

Co-administration with Other Drugs

Amlodipine can be used in combination with other drugs for enhanced effects. For example, it has been used together with Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, to treat hypertension .

Identification and Characterization of Impurities

Amlodipine Maleate has been studied for the identification and characterization of its potential impurities . Understanding these impurities is crucial for the drug’s development and quality control.

Mechanism of Action

- By inhibiting calcium ion influx through these channels, amlodipine reduces peripheral vascular resistance, leading to vasodilation. This effect ultimately lowers blood pressure .

- In patients with vasospastic angina, amlodipine increases myocardial oxygen delivery by dilating coronary arterioles .

- The exact biochemical pathways beyond calcium channel blockade are not fully elucidated, but the net result is improved blood flow and reduced blood pressure .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Future Directions

Future research will likely focus on improving the stability of Amlodipine Maleate tablets against moisture . Additionally, further studies are needed to fully understand the synthesis process and the formation of impurities . This will help in the development of more effective and safer drugs for the treatment of hypertension and angina .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Amlodipine Impurity E Maleate involves the conversion of Amlodipine Besylate to Amlodipine Impurity E, followed by reaction with Maleic Acid to form the Maleate salt.", "Starting Materials": [ "Amlodipine Besylate", "Sodium Carbonate", "Water", "Methanol", "Maleic Acid" ], "Reaction": [ "Step 1: Dissolve Amlodipine Besylate in methanol.", "Step 2: Add sodium carbonate solution to the mixture to adjust the pH to 8-9.", "Step 3: Heat the mixture at reflux for 4 hours.", "Step 4: Cool the mixture and filter the solid obtained.", "Step 5: Wash the solid with water and dry.", "Step 6: Dissolve the solid in methanol and add Maleic Acid.", "Step 7: Heat the mixture to reflux for 1 hour.", "Step 8: Cool the mixture and filter the solid obtained.", "Step 9: Wash the solid with methanol and dry to obtain Amlodipine Impurity E Maleate." ] } | |

CAS RN |

400024-12-6 |

Product Name |

Amlodipine Impurity E Maleate |

Molecular Formula |

C21H27ClN2O5.C4H4O4 |

Molecular Weight |

422.91 116.07 |

Appearance |

Solid powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

Amlodipine Diethyl Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)